molecular formula C7H6BrClFN B602843 6-Bromo-3-chloro-2-fluorobenzylamine CAS No. 1499926-64-5

6-Bromo-3-chloro-2-fluorobenzylamine

Cat. No.: B602843
CAS No.: 1499926-64-5
M. Wt: 238.48g/mol
InChI Key: SXVGXCQGKFGXJD-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluorobenzylamine is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate.

Industrial Production Methods

Industrial production of 6-Bromo-3-chloro-2-fluorobenzylamine may involve large-scale halogenation reactions followed by amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-fluorobenzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. The reactions are typically carried out under mild conditions with solvents such as THF or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or ketones.

Scientific Research Applications

6-Bromo-3-chloro-2-fluorobenzylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluorobenzylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-chloro-2-fluorobenzylamine is unique due to the specific arrangement of halogen atoms and the methanamine group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(6-bromo-3-chloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClFN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVGXCQGKFGXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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